3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the methyl, phenylethyl, and phenylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with modifications to improve efficiency and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-7-octyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-[(2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}ethyl)sulfanyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-methyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25N5O2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-methyl-8-(2-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C23H25N5O2/c1-27-20-19(21(29)26-23(27)30)28(16-8-13-17-9-4-2-5-10-17)22(25-20)24-15-14-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,24,25)(H,26,29,30) |
InChI Key |
RYCKSVHGYMOIDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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